2-Isoamyl-6-methylpyrazine

Description

Overview of Alkylpyrazine Class within Nitrogenous Heterocycles

Pyrazines are a class of nitrogen-containing heterocyclic compounds, featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. foodb.canih.gov This structure makes them a type of diazine. researchgate.net As a class of organic compounds, alkylpyrazines are pyrazine (B50134) derivatives with alkyl group substituents on the side chain. foodb.canih.gov These compounds are known for their aromatic properties and often possess very low odor thresholds, contributing significantly to the aroma and taste of many foods. foodb.ca

Alkylpyrazines are naturally occurring substances found in a variety of raw, thermally processed, and fermented foods. researchgate.netnih.gov Their formation is often a result of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during heating. foodb.caresearchgate.net They are particularly associated with the nutty, roasted, and toasted flavors in foods like coffee, cocoa, peanuts, and baked goods. researchgate.nettugraz.at Beyond their role in food chemistry, pyrazine derivatives are also investigated for their applications in the pharmaceutical industry. researchgate.netnih.gov The broader family of heterocyclic compounds, which includes pyrazines, is vast, with nearly half of all characterized chemical compounds being heterocyclic. perfumerflavorist.com

Significance of 2-Isoamyl-6-methylpyrazine in Academic Research

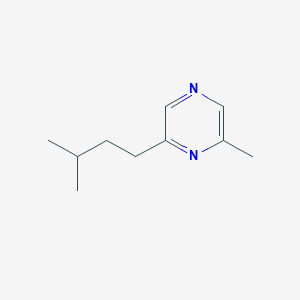

This compound, a branched-chain alkylpyrazine, is a subject of considerable interest in academic research primarily due to its distinct sensory properties and its presence in various food systems. It is characterized by a methyl group at the 6th position and an isoamyl (3-methylbutyl) group at the 2nd position of the pyrazine ring. This compound is a key contributor to the earthy, nutty, and roasted aromas in foods such as coffee, peanut oil, and fermented products.

Research has focused on understanding its formation, particularly through the Maillard reaction involving branched-chain amino acids like leucine (B10760876) and reducing sugars. For instance, studies have shown that a leucine-rhamnose model system can synthesize a significant amount of pyrazines, with this compound being a notable product. sci-hub.semdpi.com Its presence and concentration can be an indicator of food quality; for example, higher concentrations have been associated with non-defective coffee beans.

The synthesis of this compound is also an area of academic exploration. Research has detailed methods involving the reaction of cellulosic-derived sugars, ammonium (B1175870) hydroxide (B78521), and specific amino acids at elevated temperatures. nih.govoup.com Furthermore, its potential biological activities are also being investigated. Preliminary studies suggest it may have antimicrobial properties. The compound's interaction with olfactory receptors is another area of study, aiming to understand the mechanisms behind its potent aroma. smolecule.com

Historical Context of Pyrazine Research

The history of pyrazine research dates back to the 19th century. The first synthesis of a pyrazine derivative, tetraphenylpyrazine, was recorded in 1855 by Laurent. e-bookshelf.de This was followed by the Staedel–Rugheimer pyrazine synthesis in 1876 and the Gutknecht pyrazine synthesis in 1879, both of which are still recognized methods for creating pyrazine and its derivatives. wikipedia.org Early discoveries of pyrazines were also linked to the strong heating of bones, which produced an oily mixture containing these compounds. britannica.com

In the early 20th century, the significance of pyrazines in flavor chemistry began to be recognized. Their presence in heated and Maillard browning reaction products in foods was identified, leading to an understanding of their role in creating distinctive flavors. nih.gov Over the years, research has expanded to include the identification of numerous pyrazine compounds in various foods and the synthesis of others as flavoring agents. nih.gov The development of analytical techniques like gas chromatography-mass spectrometry (GC-MS) has been crucial in identifying and quantifying pyrazines in complex food matrices. tugraz.atvscht.cz The study of pyrazines has also extended to their potential biological and pharmacological effects, making them a continued subject of scientific inquiry. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-6-(3-methylbutyl)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8(2)4-5-10-7-11-6-9(3)12-10/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESNKUIGZMJYKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)CCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91010-41-2 | |

| Record name | 2-methyl-6-(3-methylbutyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Distribution

Presence in Fermented Food Systems

Fermentation and subsequent thermal processing, such as roasting or baking, create an ideal environment for the formation of 2-Isoamyl-6-methylpyrazine and other related pyrazines. The metabolic activities of microorganisms during fermentation can lead to an increase in the precursor molecules, namely specific amino acids and sugars, which then react during heating to generate a complex array of flavor compounds.

Coffee and Roasting Processes

The roasting of coffee beans is a classic example of the Maillard reaction at work, leading to the development of a rich and complex aroma profile. Among the numerous volatile compounds generated, pyrazines are key to the characteristic roasted and nutty notes.

Research has identified the presence of this compound in roasted coffee beans. In a study on Conilon coffee beans, this compound was listed as one of the identified volatile compounds mdpi.com. Another investigation into roasted Arabica specialty coffee also detected a compound listed as 6-Methyl-2-isoamyl pyrazine (B50134), which is a synonym for this compound nih.govnih.gov.

The concentration of pyrazines in coffee is significantly influenced by the roasting conditions. While specific quantitative data for this compound across different roasting levels is not extensively detailed in the available literature, studies on related pyrazines, such as 2-ethyl-6-methylpyrazine, show a clear trend. For instance, the concentration of 2-ethyl-6-methylpyrazine has been observed to change with varying roasting times, indicating that the formation of such pyrazines is a dynamic process dependent on the thermal input japsonline.comsandiego.edu. The roasting process transforms the green coffee bean's chemical precursors into the aromatic compounds that define the final beverage's sensory profile nih.gov.

Table 1: Presence of this compound and Related Compounds in Coffee

| Coffee Type | Compound Identified | Roasting Condition | Reference |

|---|---|---|---|

| Conilon Coffee Beans | This compound | Not Specified | mdpi.com |

| Roasted Arabica Specialty Coffee | 6-Methyl-2-isoamyl pyrazine | Light, Medium, Dark | nih.govnih.gov |

Cocoa and Fermentation/Roasting Dynamics

The characteristic flavor of chocolate is developed through a two-stage process: fermentation and roasting of cocoa beans. Fermentation is crucial for developing the flavor precursors, including free amino acids and reducing sugars. The subsequent roasting process then facilitates the Maillard reaction, leading to the formation of a wide array of volatile compounds, with pyrazines playing a pivotal role in the desirable chocolatey and nutty aromas core.ac.ukmdpi.comscienceofchocolate.com.

While the literature on cocoa flavor extensively discusses the importance of pyrazines, much of the focus has been on compounds like 2,3,5,6-tetramethylpyrazine and 2,3,5-trimethylpyrazine (B81540) core.ac.uknih.gov. However, the formation of various alkylpyrazines is a hallmark of cocoa processing. During fermentation, microbial activity breaks down proteins and carbohydrates, creating a pool of precursors for the Maillard reaction core.ac.ukscienceofchocolate.com. The roasting that follows provides the thermal energy for these precursors to react and form the complex aroma profile of cocoa mdpi.comnih.gov. Although direct identification of this compound in cocoa is not prominently featured in the provided search results, the presence of a wide range of alkylpyrazines suggests that its formation is plausible given the availability of leucine (B10760876) (an isoamyl precursor) in cocoa proteins.

Peanut Oil and Processing

The strong, characteristic aroma of roasted peanut oil is largely due to the presence of pyrazines formed during the roasting of the peanuts. These compounds are generated through the Maillard reaction between the amino acids and sugars present in the peanuts nih.govmdpi.commdpi.com.

A significant finding in a model system demonstrated the formation of this compound. In a Maillard reaction model using leucine and rhamnose, a substantial amount of this compound (780 μg) was formed, highlighting the role of leucine as a direct precursor to the isoamyl group in this pyrazine nih.gov. This is highly relevant to peanut processing, as peanuts are rich in both proteins (containing leucine) and sugars.

Cereal Products and Bread

The baking of cereal products, particularly bread, involves thermal processes that lead to the formation of a characteristic aroma profile, with the crust being a major source of these volatile compounds. The Maillard reaction is a key pathway for the generation of many of these aromatic molecules, including pyrazines, which contribute to the roasted and baked notes nih.govresearchgate.net.

While direct evidence for the presence of this compound in a wide variety of cereal products is limited in the provided search results, studies have identified closely related compounds. For instance, 2-ethyl-6-methylpyrazine has been detected in bread, particularly in the crust where the temperatures are highest and the Maillard reaction is most intense cerealsgrains.org. The formation of pyrazines in bread is dependent on the availability of precursors in the flour and those produced during yeast fermentation. The amino acid leucine, a precursor for the isoamyl group, is present in cereal proteins, making the formation of this compound plausible under typical baking conditions.

Soy-based Fermentation Products (e.g., Douchi, Soy Sauce)

Fermented soy products, such as douchi (fermented black soybeans) and soy sauce, possess complex and savory flavor profiles that are developed through microbial fermentation and, in some cases, subsequent processing. The fermentation process, often involving microorganisms like Bacillus subtilis, breaks down the soy proteins and carbohydrates, creating a rich pool of flavor precursors mdpi.comnih.gov.

Detection in Plant Species

Detailed research findings have confirmed the presence of this compound in the following plant species:

Pistacia atlantica subsp. kurdica, a subspecies of the wild pistachio tree, is a plant native to the Zagros Mountains in Iran and northern Iraq. It is utilized in traditional foods and medicines researchgate.net. Analysis of the fruit extracts of this plant has revealed the presence of this compound.

In a study analyzing the phytochemical composition of fruit and root extracts of Pistacia atlantica subsp. kurdica, this compound was identified as a predominant compound in the fruit extract, constituting 38.57% of the total composition researchgate.netaloki.hu. Another study also detected this compound in the leaf, stem, and bark extracts of the same plant, albeit at a lower concentration of 1.27% in the leaves researchgate.net.

**Table 1: Detection of this compound in Pistacia atlantica subsp. *Kurdica***

| Plant Part | Concentration (%) | Reference |

|---|---|---|

| Fruit Extract | 38.57 | researchgate.netaloki.hu |

| Leaf Extract | 1.27 | researchgate.net |

This compound has also been identified as a constituent of Nicotiana tabacum, the primary plant species used for producing tobacco products. A patent detailing the formation of tobacco-derived pyrazines lists this compound as one of the potential pyrazines that can be derived from the plant of the Nicotiana species google.com. The compound is noted to be present in various parts of the plant, including the stalk, root, flowers, stems, and leaves google.com. Further research has also documented its presence as a volatile compound in this plant species lac-bac.gc.ca.

Environmental Contexts of Detection

Beyond its natural occurrence in plants, this compound has been detected in various environmental settings, often as a result of specific processes.

The compound has been identified in soil as an intermediate product during the bioremediation of the pesticide chlorpyrifos cjpas.net. It has also been detected as a volatile compound released into the air during the hot-air drying of white shrimp scielo.br. Furthermore, this compound has been found in food products such as flavor-enhancing green laver chips nih.gov. Its presence has also been noted in Tartary buckwheat tea and in the volatile profile of roasted coffee beans researchgate.netscielo.brscielo.br.

Biosynthetic Pathways and Microbial Contribution

Maillard Reaction Pathways and Precursors

The Maillard reaction, a form of non-enzymatic browning, is a primary chemical pathway for the formation of 2-isoamyl-6-methylpyrazine and other related flavor compounds. This reaction occurs between amino acids and reducing sugars at elevated temperatures.

Role of Amino Acids (e.g., Leucine (B10760876), Rhamnose) and Reducing Sugars

The molecular structure of this compound is directly influenced by its precursors. The amino acid L-leucine serves as the source for the isoamyl side chain, which is a key structural feature of the compound. The pyrazine (B50134) ring itself is formed through the reaction of a reducing sugar and a nitrogen source, typically from an amino acid.

Research has shown that reducing sugars like rhamnose are effective precursors in the synthesis of pyrazines. up.ac.za The reaction involves the condensation of two α-aminocarbonyl compounds, which then form a dihydropyrazine (B8608421) that oxidizes to the stable pyrazine ring. researchgate.net The specific side chains on the pyrazine ring are determined by the initial amino acids and sugar fragments involved in the reaction.

Influence of Temperature and Reaction Conditions

The formation of pyrazines via the Maillard reaction is highly dependent on reaction conditions such as temperature and pH. Studies have demonstrated that the yield of synthesized pyrazines generally increases at higher temperatures. researchgate.net For instance, in a model system, elevating the reaction temperature to 110 °C was found to be optimal for maximizing the total amount of pyrazines produced. researchgate.net Temperature plays a significant role in the Maillard reaction; at lower temperatures, the formation of volatile flavor compounds is slower, while higher temperatures accelerate the reaction rate, leading to the production of a greater number of these compounds. mdpi.com

The pH of the reaction environment also critically affects the rate of the Maillard reaction. Pyrazine formation is generally favored at higher, more alkaline pH levels, suggesting the reaction is base-catalyzed. researchgate.net In contrast, a slightly acidic environment can slow the reaction, while pH levels at or below 5.0 can be sufficient to halt the Maillard reaction during moderate heating processes. mdpi.comsandiego.edu

Specific Maillard Model Systems Investigations

To understand the formation of this compound, researchers utilize controlled Maillard model systems. These studies help to identify the specific precursors and conditions that lead to the formation of particular flavor compounds.

In one such investigation, a model system using 5 M ammonium (B1175870) hydroxide (B78521), 2 M rhamnose, and 0.5 M leucine at 110 °C for 2 hours was established to study pyrazine synthesis. The analysis of the reaction products revealed the formation of several alkylpyrazines, with 2-Isoamyl-6-Methyl Pyrazine constituting a significant portion of the total pyrazines generated. researchgate.net This demonstrates the direct pathway from leucine and rhamnose to the target compound under specific laboratory conditions.

Pyrazine Distribution in a Leucine-Rhamnose Model System

Distribution of major pyrazines synthesized in a model system containing 5 M NH₄OH, 2 M rhamnose, and 0.5 M leucine, heated at 110 °C for 2 hours. researchgate.net

| Pyrazine Compound | Relative Percentage of Total Pyrazines (%) |

|---|---|

| 2,6-Dimethyl Pyrazine | 31% |

| 2-Methyl Pyrazine | 17% |

| 2-Isoamyl-6-Methyl Pyrazine | 16% |

| 2-Ethyl-6-Methyl Pyrazine | 15% |

Microbial Biotransformation and Metabolism

An alternative to chemical synthesis, the biosynthesis of pyrazines by microorganisms offers an environmentally friendly production method. Various bacteria and fungi are capable of producing a wide range of alkylpyrazines through their metabolic activities.

Identification of Producing Microorganisms (e.g., Candida species, Lactic Acid Bacteria, Bacillus subtilis, Corynebacterium glutamicum)

Several microbial species have been identified as producers of alkylpyrazines. Notably, strains of Bacillus subtilis isolated from fermented soybeans (natto) have demonstrated the ability to biosynthesize a broad spectrum of these compounds, including 2-methylpyrazine (B48319), 2,5-dimethylpyrazine (B89654), and 2,3,5,6-tetramethylpyrazine. nih.govresearchgate.net Different strains of B. subtilis show predispositions to produce different alkylpyrazines. nih.gov

Corynebacterium glutamicum, a bacterium widely used in the industrial production of amino acids, has also been shown to naturally produce pyrazines like tetramethylpyrazine. nih.govnih.govmdpi.com Metabolic engineering of C. glutamicum has been employed to significantly increase the production of these compounds. nih.govnih.gov While many studies focus on tetramethylpyrazine, the established pathways highlight the potential for producing other alkylated pyrazines. researchgate.net Lactic Acid Bacteria (LAB) are also known to produce a variety of metabolites during fermentation that contribute to the unique flavors of foods. researchgate.net

Fermentation Kinetics and Yield Optimization in Bioproduction

The efficiency of microbial pyrazine production is highly dependent on fermentation conditions. Optimizing parameters such as temperature, substrate composition, and fermentation time is crucial for maximizing yield.

Response surface methodology and other statistical models are often used to determine the optimal conditions for fermentation. For example, in the production of trimethylpyrazine by Bacillus amyloliquefaciens, single-factor testing and Box-Behnken design were used to optimize the process. mdpi.com The study found that factors like water addition, temperature, and the physical capacity of the fermentation vessel significantly affected the final yield. mdpi.com Under the optimized conditions (37 °C, specific water content and vessel size), the average production of trimethylpyrazine was increased more than six-fold compared to the yield before optimization. mdpi.com Similar optimization strategies have been applied to recombinant Bacillus licheniformis and engineered Corynebacterium glutamicum, where adjusting the substrate ratio, inducer concentration, and fermentation time led to substantial increases in pyrazine output. nih.govnih.govnih.gov These optimization principles provide a framework for enhancing the bioproduction of specific target compounds like this compound.

Example of Fermentation Optimization for Pyrazine Production

Comparison of 2,3,5-trimethylpyrazine (B81540) (TMP) yield by Bacillus amyloliquefaciens LC-6 before and after optimization of fermentation conditions (temperature, water addition, bottle capacity). mdpi.com

| Condition | Average TMP Yield (mg/g) |

|---|---|

| Before Optimization | 0.071 ± 0.011 |

| After Optimization | 0.446 ± 0.052 |

Enzymatic Mechanisms in Pyrazine Formation

The biosynthesis of alkylpyrazines, including this compound, is not typically governed by a single, direct enzymatic pathway. Instead, it is widely understood to occur through the condensation of α-aminoketone precursors, which are themselves products of microbial metabolism. koreascience.krresearchgate.net The formation of the pyrazine ring from these precursors often proceeds via spontaneous, non-enzymatic reactions akin to the Maillard reaction. koreascience.krnih.gov However, the production of the crucial α-aminoketone intermediates is directly linked to specific enzymatic activities within the microorganism.

A key example of enzymatic involvement has been detailed in the production of 2,5-dimethylpyrazine (2,5-DMP) and 2,3,5-trimethylpyrazine (TMP) by Bacillus subtilis. nih.govasm.org In this pathway, the amino acid L-threonine serves as the starting material.

Oxidation of L-threonine : The enzyme L-threonine-3-dehydrogenase (TDH) catalyzes the oxidation of L-threonine to produce L-2-amino-acetoacetate. nih.gov

Formation of Aminoacetone : The product, L-2-amino-acetoacetate, is unstable and undergoes spontaneous decarboxylation to form aminoacetone, which is a vital α-aminoketone precursor. nih.gov

Spontaneous Condensation : Two molecules of aminoacetone are then believed to condense non-enzymatically to form 3,6-dihydro-2,5-DMP, which is subsequently oxidized to yield the final 2,5-DMP product. nih.govasm.org

This pathway highlights a critical control point. The enzyme 2-Amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL) competes for the L-2-amino-acetoacetate intermediate, converting it to glycine (B1666218) and acetyl-CoA. nih.govasm.org Research has demonstrated that inactivating the gene responsible for KBL in B. subtilis diverts more of the precursor toward the pyrazine synthesis pathway, thereby increasing the yield of 2,5-DMP. nih.govasm.org

For the specific formation of this compound, the isoamyl group is derived from the amino acid leucine . The mechanism would analogously involve the condensation of an α-aminoketone derived from leucine with another α-aminoketone that provides the methyl group. Further research has also linked increased pyrazine production in Bacillus licheniformis to the enhanced expression of enzymes involved in nitrogen metabolism, which leads to an accumulation of precursors like 2,3-butanediol (B46004) and ammonium ions (NH4+). nih.gov

| Enzyme | Function | Organism | Impact on Pyrazine Synthesis |

|---|---|---|---|

| L-threonine-3-dehydrogenase (TDH) | Oxidizes L-threonine to L-2-amino-acetoacetate, a precursor to aminoacetone. | Bacillus subtilis | Initiates the pathway for the formation of methyl-substituted pyrazines. nih.gov |

| 2-Amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL) | Cleaves L-2-amino-acetoacetate into glycine and acetyl-CoA. | Bacillus subtilis | Acts as a competing pathway; its inactivation increases pyrazine yield. nih.govasm.org |

Industrial Bioproduction Methodologies

The increasing consumer demand for natural flavor compounds has driven the development of industrial bioproduction methods for pyrazines as an alternative to chemical synthesis. nih.gov These methodologies primarily rely on microbial fermentation, using selected strains and optimized conditions to maximize yield.

Microorganism Selection: Bacillus species, particularly Bacillus subtilis, are extensively used for the production of alkylpyrazines due to their metabolic capabilities. nih.govresearchgate.net Different strains exhibit varying efficiencies and produce distinct profiles of pyrazines, making strain screening a critical first step. nih.gov For instance, studies on B. subtilis isolated from fermented soybeans (natto) identified specific strains that were predisposed to producing certain pyrazines; one strain was highly effective at producing 2-methylpyrazine and 2,6-dimethylpyrazine, while another excelled at producing 2,5-dimethylpyrazine and tetramethylpyrazine. nih.gov Other microorganisms, such as Corynebacterium glutamicum, have also been successfully engineered for pyrazine production. nih.gov

Fermentation and Optimization: The industrial production of pyrazines is achieved through either submerged fermentation or solid-state fermentation (SSF). Optimization of process parameters is crucial for enhancing product titers. Key strategies include:

Precursor Feeding: Supplementing the fermentation medium with specific amino acids and carbon sources is a highly effective strategy. To produce this compound, the addition of leucine is essential to provide the isoamyl side chain. Similarly, L-threonine is added for methylpyrazines, and acetoin (B143602) is a precursor for tetramethylpyrazine. nih.govresearchgate.net

Process Parameter Control: Factors such as temperature, pH, and aeration are tightly controlled. For example, optimizing the solid-state fermentation of wheat media by Bacillus amyloliquefaciens for TMP production involved adjusting the temperature to 37°C and carefully controlling the water content, which resulted in a six-fold increase in yield to 0.446 mg/g. mdpi.com

Strategic Nutrient Supply: A two-step precursor supply strategy has been successfully applied in the SSF production of tetramethylpyrazine by B. subtilis. This involved adding glucose at the beginning of the process to promote the formation of the acetoin precursor, followed by the addition of a nitrogen source (diammonium phosphate) once acetoin levels peaked. This approach increased the final pyrazine yield by 6.8 times. nih.gov

Genetic Engineering: Modern biotechnology offers powerful tools to enhance production. As mentioned, the targeted inactivation of competing enzyme pathways (e.g., the kbl gene in B. subtilis) can significantly boost pyrazine yields. nih.gov Furthermore, heterologous expression of key biosynthetic genes, such as expressing acetolactate synthase and α-acetolactate decarboxylase from Lactococcus lactis in C. glutamicum, has enabled the production of tetramethylpyrazine at titers of approximately 0.8 g/L in minimal media. nih.gov

| Microorganism | Pyrazine Product | Key Strategy / Condition | Reported Yield |

|---|---|---|---|

| Bacillus subtilis BcP4 | 2-Methylpyrazine, 2,6-Dimethylpyrazine | Strain screening, precursor feeding (L-threonine, acetoin) | 690 µg/L, 1891 µg/L respectively nih.gov |

| Bacillus subtilis | Tetramethylpyrazine (TTMP) | Solid-state fermentation with two-step precursor supply | 3.01 g/kg dry substrate nih.gov |

| Bacillus amyloliquefaciens | 2,3,5-Trimethylpyrazine (TMP) | Optimized solid-state fermentation (37°C, specific water content) | 0.446 mg/g mdpi.com |

| Engineered Corynebacterium glutamicum | Tetramethylpyrazine (TTMP) | Heterologous expression of alsS and budA genes from L. lactis | ~0.8 g/L nih.gov |

| Bacillus subtilis Δkbl | 2,5-Dimethylpyrazine (2,5-DMP) | Gene inactivation of a competing pathway | Improved production over wild type nih.gov |

Chemical Synthesis and Reaction Mechanisms

Conventional Synthetic Routes

Conventional methods for synthesizing 2-Isoamyl-6-methylpyrazine often replicate the conditions of the Maillard reaction, utilizing readily available bio-based substrates.

The synthesis of this compound can be accomplished through the reaction of cellulosic-derived sugars, such as glucose and fructose, with ammonium (B1175870) hydroxide (B78521) and specific amino acids. oup.com The presence of the amino acid leucine (B10760876) is crucial for the formation of the isoamyl group attached to the pyrazine (B50134) ring. rsc.org The reaction involves the Strecker degradation of the amino acid, which provides the necessary aldehyde for the formation of the branched alkyl side chain. rsc.org Studies have shown that reacting cellulosic-derived sugars with ammonium hydroxide and leucine leads to the formation of more branched pyrazines, including this compound. oup.comrsc.org

The general mechanism involves the condensation of two α-aminocarbonyl compounds to form a dihydropyrazine (B8608421), which then oxidizes to the stable pyrazine ring. researchgate.net The specific substituents on the pyrazine ring are determined by the nature of the starting sugars and amino acids.

The yield and distribution of pyrazines, including this compound, are highly dependent on the reaction conditions. Key parameters that are optimized include temperature, reaction time, and the concentration of reactants.

Research has identified optimal conditions for the synthesis of alkylpyrazines. For instance, a study focusing on the synthesis of various pyrazines found that a reaction temperature of 110°C for 2 hours was effective. oup.com Another study reported optimum synthetic conditions to be 5 M ammonium hydroxide, 2 M rhamnose, and 0.5 M leucine at 110°C for 2 hours, which yielded 16% this compound. researchgate.netnih.gov Higher temperatures generally lead to an increased yield of synthesized pyrazines. researchgate.netnih.gov A reduction in reaction temperature from 120°C to 100°C resulted in a significant 50% decrease in pyrazine yield. researchgate.net

The following table summarizes the optimized reaction conditions from a study on alkylpyrazine synthesis. researchgate.netnih.gov

| Parameter | Optimal Value |

| Ammonium Hydroxide Concentration | 5 M |

| Rhamnose Concentration | 2 M |

| Leucine Concentration | 0.5 M |

| Temperature | 110 °C |

| Time | 2 hours |

Chemical Derivatization and Structural Modification (Oxidation, Reduction, Substitution)

While specific derivatization studies on this compound are not extensively documented, the reactivity of the pyrazine ring allows for various structural modifications through oxidation, reduction, and substitution reactions.

Oxidation: The pyrazine ring is generally resistant to oxidative attack at its carbon atoms. taylorfrancis.com However, oxidation can occur at the nitrogen atoms to form N-oxides. Molybdenum hydroxylases can facilitate oxidation reactions on N-heterocyclic compounds, typically at the carbon atom adjacent to a ring nitrogen. inchem.org

Reduction: The pyrazine ring can be reduced to form dihydropyrazines, tetrahydropyrazines, and ultimately piperazines. cdnsciencepub.com Electrochemical reduction of pyrazines in an alkaline hydroorganic medium has been shown to produce 1,4-dihydropyrazines as primary products, which are often unstable and can isomerize to more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.com A study on the electrochemical reduction of pyrazine on a silver electrode identified the main product as the 1,4-dihydropyrazine (B12976148) cation. rsc.org

Substitution: The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group like a halogen is present. scribd.comthieme-connect.de For instance, chloropyrazines readily undergo displacement reactions with various nucleophiles such as sodium methoxide (B1231860) and sodium hydroxide. rsc.org Electrophilic substitution on the pyrazine ring is generally difficult due to the deactivating effect of the nitrogen atoms, which is further enhanced in acidic media due to protonation. thieme-connect.deslideshare.netstackexchange.com

Computational Chemistry Approaches for Stability and Reaction Modeling

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the stability, electronic structure, and reaction mechanisms of pyrazine derivatives.

DFT calculations have been employed to study the formation of stable proton-bound clusters of alkylpyrazines, including monomers, dimers, and trimers. chemrxiv.org These studies help in understanding the conformational constraints and stability of these compounds. chemrxiv.org Natural Bond Orbital (NBO) analysis can provide information on charge transfer and the stability of different structures. chemrxiv.org Such computational studies have revealed that the stability of alkylpyrazine clusters is influenced by factors like structure, electric dipole moment, polarizability, and steric hindrance. chemrxiv.org

For reaction modeling, DFT can be used to investigate the mechanisms of pyrazine formation. For example, computational studies have been used to explore the reaction pathways for the formation of bis-azomethines from hydrazine (B178648) and pyrazine-2-carbaldehyde, identifying stable intermediates and the catalytic role of solvents. nih.gov Theoretical calculations have also been used to analyze the thermal stability of pyrazine complexes. dergipark.org.tr The use of DFT with hybrid functionals like B3LYP has been shown to be effective in calculating properties such as vertical electron affinities of pyrazine derivatives, which is crucial for understanding their behavior in electron-impact reactions. mostwiedzy.plbohrium.com

Analytical Methodologies for Identification and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for isolating 2-Isoamyl-6-methylpyrazine from other volatile and semi-volatile compounds present in a sample. Gas and liquid chromatography are the principal methods employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely applied and standard analytical technique for the characterization and quantification of alkylpyrazines, including this compound. This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

In a typical GC-MS analysis, the volatile fraction of a sample is injected into the GC system, where compounds are separated based on their boiling points and affinity for the stationary phase of the capillary column. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that allows for its definitive identification, often by comparison to spectral libraries such as the NIST Mass Spectrometry Data Center. For quantification, specific ions characteristic of the compound are monitored.

However, a significant challenge in pyrazine (B50134) analysis is that many positional isomers exhibit very similar mass spectra, making unambiguous identification by spectral interpretation alone difficult. To overcome this, chemists often rely on gas chromatographic retention indices (RIs) as an additional identification criterion.

Table 1: Example GC-MS Parameters for Alkylpyrazine Analysis

| Parameter | Setting |

|---|---|

| Column | HP-5MS (30 m × 0.25 mm × 0.25 µm) |

| Carrier Gas | Helium (Flow Rate: 1.2 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | 40 °C (3 min hold), ramp at 10 °C/min to 240 °C (5 min hold) |

| MS Transfer Line Temp. | 250 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection Mode | Scan or Selected Ion Monitoring (SIM) |

Note: This table represents typical parameters; specific conditions may be optimized for different sample matrices.

For highly complex matrices where one-dimensional GC may provide insufficient resolution, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. mdpi.comnih.gov This technique utilizes two columns with different stationary phase polarities connected by a modulator. nih.gov The modulator traps fractions of the effluent from the first dimension (¹D) column and reinjects them rapidly onto the second dimension (²D) column. mdpi.com This "orthogonal separation" results in a structured two-dimensional chromatogram with a much higher peak capacity, effectively separating compounds that co-elute in a single-column setup. nih.govmdpi.com

GC×GC is frequently paired with a Time-of-Flight Mass Spectrometer (TOFMS) because of the detector's high data acquisition speed, which is necessary to accurately profile the very narrow peaks (often <100 ms wide) generated from the second dimension column. mdpi.com This combination, GC×GC-TOFMS, is a powerful tool for the detailed analysis of volatile profiles in foods and biological samples, capable of resolving and identifying minor components like this compound that might otherwise be obscured by the sample matrix. mdpi.commdpi.com

While GC-based methods are more common for volatile pyrazines, High-Performance Liquid Chromatography (HPLC) presents a viable alternative, particularly for less volatile or thermally sensitive derivatives. tut.ac.jp The separation of pyrazines by HPLC is typically achieved using reversed-phase columns, such as octadecyl silica (ODS) C18, with mobile phases consisting of acetonitrile/water or methanol/water mixtures. tut.ac.jpnih.gov Detection is commonly performed using an ultraviolet (UV) detector, with the wavelength set around 275-280 nm where the pyrazine ring exhibits strong absorbance. nih.gov

Research has demonstrated the successful separation of structurally similar pyrazine isomers using specialized columns. For instance, a Chiralpak AD-H column with a mobile phase of hexane/isopropanol has been used to resolve pyrazine regio-isomers, which is a task that can be challenging for standard GC columns. nih.gov HPLC methods can be developed for the simple and accurate determination of pyrazines in various biofluids. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) enhances the capabilities of traditional HPLC by using columns packed with sub-2 µm particles. This results in significantly improved resolution, higher sensitivity, and much faster analysis times. science.gov When coupled with tandem mass spectrometry (MS/MS), the resulting UPLC-MS/MS system provides exceptional selectivity and sensitivity for quantitative analysis. researchgate.net

In a UPLC-MS/MS method, after the rapid chromatographic separation, the analyte is ionized (e.g., via electrospray ionization, ESI) and enters the mass spectrometer. A specific precursor ion corresponding to this compound is selected and fragmented, and one or more characteristic product ions are monitored. This technique, known as Multiple Reaction Monitoring (MRM), is highly specific and minimizes interferences from the sample matrix, allowing for very low detection limits. While specific applications for this compound are not widely documented, UPLC-MS/MS is a powerful, validated technique for quantifying a wide range of small molecules in complex biological fluids and would be well-suited for this purpose. researchgate.net

Sample Preparation and Extraction Techniques

Effective sample preparation is critical to isolate this compound from the sample matrix and concentrate it to levels detectable by analytical instrumentation.

Headspace Solid Phase Microextraction (HS-SPME): HS-SPME is a solvent-free, sensitive, and widely used technique for extracting volatile and semi-volatile compounds like pyrazines. scielo.brnih.gov A fused-silica fiber coated with a sorbent material is exposed to the headspace above the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. mdpi.com After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted directly into the hot GC injector, where the analytes are thermally desorbed onto the column. nih.gov The efficiency of HS-SPME depends on several factors, and their optimization is crucial. nih.govmdpi.com

Table 2: Key Parameters for HS-SPME Optimization of Pyrazines

| Parameter | Description | Common Findings for Pyrazines |

|---|---|---|

| Fiber Coating | The type of polymer on the fiber determines its affinity for the analytes. | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are often effective due to their mixed polarity. nih.gov |

| Extraction Temperature | Affects the vapor pressure of the analyte and its partitioning into the headspace. | Temperatures between 50-60 °C are often optimal, balancing volatility with potential analyte degradation. scielo.brnih.gov |

| Extraction Time | The duration the fiber is exposed to the headspace. | Typically 30-50 minutes are required to approach equilibrium for better repeatability. scielo.brnih.gov |

| Ionic Strength | Addition of salt (e.g., NaCl) to aqueous samples. | Adding salt increases the ionic strength, which can decrease the solubility of pyrazines and promote their release into the headspace. scielo.br |

Liquid-Liquid Extraction (LLE): LLE is a classic extraction method used to isolate pyrazines from aqueous samples. oup.com The technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. Solvents such as hexane, dichloromethane (DCM), or methyl-t-butyl ether (MTBE) are commonly used. oup.com Effective recovery often requires multiple sequential extractions with fresh solvent. One advantage noted in research is that the choice of solvent can lend some selectivity; for example, using hexane can extract pyrazines while leaving more polar compounds like imidazoles behind in the aqueous phase. oup.com

Olfactometric Assessment (GC-O) in Research Contexts

While instrumental techniques can identify and quantify compounds, they provide no information about their odor or sensory impact. Gas Chromatography-Olfactometry (GC-O) bridges this gap by using the human nose as a sensitive and specific detector for aroma-active compounds.

In a GC-O system, the effluent from the GC column is split, with one portion directed to a conventional detector (like MS or FID) and the other to a heated sniffing port. nih.gov A trained panelist or researcher sniffs the effluent and records the time, intensity, and description of any perceived odors. By correlating these sensory events with the peaks on the chromatogram, the specific compounds responsible for the aroma can be identified. mdpi.com

GC-O is invaluable in food science and flavor research for determining which of the many volatile compounds present in a sample actually contribute to its characteristic aroma. For a compound like this compound, GC-O can confirm its contribution to nutty, earthy, or roasted notes in a food product. It has also been applied in clinical research to identify the specific molecular triggers of parosmia, a condition where familiar smells become distorted. researchgate.net

Advanced Detection and Quantification in Complex Matrices

The accurate detection and quantification of this compound in complex matrices, such as food and beverages, present significant analytical challenges due to the compound's volatility and the presence of numerous interfering substances. Advanced analytical methodologies are crucial for isolating and measuring this potent aroma compound with high sensitivity and selectivity. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a powerful and widely adopted technique for this purpose. researchgate.netumn.edu This approach is favored for its solvent-free nature, simplicity, and high sensitivity in analyzing volatile and semi-volatile organic compounds. nih.gov

The HS-SPME-GC-MS method involves the exposure of a fused silica fiber coated with a stationary phase to the headspace of a sample, where volatile compounds like this compound partition between the sample matrix and the fiber coating. The adsorbed analytes are then thermally desorbed into the GC inlet for separation and subsequent detection by MS. The selection of the appropriate fiber coating is critical for the efficient extraction of pyrazines. A common choice is a triple-phase fiber, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), which has demonstrated high extraction efficiency for a broad range of volatile compounds, including pyrazines in yeast extract and coffee. nih.govresearchgate.net

Optimization of HS-SPME parameters is essential to achieve reliable and reproducible quantification. Key variables that are typically optimized include extraction time, extraction temperature, and sample equilibration time. nih.gov For instance, in the analysis of volatile compounds in cocoa liquor, an extraction time of 50 minutes at a temperature of 60°C using a DVB/CAR/PDMS fiber was found to be optimal. The matrix effect, which is the alteration of an analyte's response due to the influence of other components in the sample, is a significant consideration in quantitative analysis and can be mitigated through the use of matrix-matched calibration or stable isotope dilution analysis (SIDA). nih.gov

The following interactive data table summarizes typical HS-SPME-GC-MS conditions used for the analysis of pyrazines in complex food matrices.

Isomer Separation Strategies

The separation of structurally similar isomers of alkylpyrazines is a significant challenge in analytical chemistry. Positional isomers, such as this compound and its potential regioisomers, can exhibit very similar mass spectra, making their individual identification and quantification by GC-MS alone difficult. Therefore, chromatographic separation is paramount.

High-Performance Liquid Chromatography (HPLC) has proven to be an effective technique for the separation of pyrazine isomers, particularly when employing chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenylcarbamate), have demonstrated excellent capabilities for resolving not only enantiomers but also closely related non-chiral compounds like regioisomers. scribd.com

A notable example is the successful separation of 2-ethyl-6-methylpyrazine and 2-ethyl-5-methylpyrazine using a Chiralpak AD-H column, which contains amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector. scribd.comnih.gov This separation was achieved using a mobile phase consisting of a mixture of a nonpolar solvent and an alcohol, such as cyclohexane/isopropanol or hexane/isopropanol. The separation efficiency was found to increase with a lower proportion of the alcohol in the mobile phase. scribd.com For instance, a mobile phase ratio of 99:1 (v/v) of cyclohexane to isopropanol provided a complete baseline separation of the two regioisomers. scribd.comnih.gov

The principles of this separation strategy are applicable to other structurally similar pyrazine isomers, including those of this compound. The selection of the appropriate chiral stationary phase and the optimization of the mobile phase composition are critical for achieving the desired resolution.

The following interactive data table outlines the successful HPLC conditions for the separation of structurally similar pyrazine isomers.

Biological and Ecological Significance Non Human Systems

Role as a Volatile Metabolite in Microbial Systems

2-Isoamyl-6-methylpyrazine is a recognized member of the vast family of pyrazine (B50134) compounds, which are heterocyclic aromatic molecules frequently identified as volatile organic compounds (VOCs) produced by a diverse range of microorganisms. These microbial VOCs (mVOCs) play a crucial role in the chemical ecology of microbial communities.

Pyrazines are common constituents of the volatile profiles of various bacteria, including species from the genera Bacillus, Serratia, and Achromobacter. While specific studies detailing the complete volatilome of a microorganism producing this compound are limited, the biosynthesis of alkylpyrazines by bacteria is well-documented. For instance, various bacterial strains have been shown to produce a range of volatile compounds, with pyrazines being a significant class. The specific composition of the VOC profile, including the presence and abundance of this compound, is dependent on the microbial species, substrate availability, and environmental conditions. The production of this compound is often linked to the metabolism of amino acids, particularly leucine (B10760876), which serves as a precursor for the isoamyl side chain.

Table 1: Examples of Bacteria Producing Volatile Organic Compounds, Including Pyrazines

| Bacterial Species | Major Volatile Compounds Detected | Potential Relevance |

| Serratia sp. | Benzenoids, Ketones, Alcohols, Sulfides, Alkanes, Pyrazines | Plant growth promotion |

| Achromobacter sp. | Benzenoids, Ketones, Alcohols, Sulfides, Alkanes, Pyrazines | Plant growth promotion |

| Bacillus subtilis | 2,5-Dimethylpyrazine (B89654), 2,3,5-Trimethylpyrazine (B81540) | Aroma production in fermented foods |

| Kosakonia cowanii | 2,5-Dimethylpyrazine, Acetoin (B143602) | Bactericidal effects against plant pathogens |

While extensive in vitro studies specifically focused on the antimicrobial properties of this compound are not widely available in the current body of scientific literature, the broader class of pyrazine derivatives has demonstrated notable antimicrobial activity. Research on various synthesized pyrazine compounds has shown inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, certain pyrazine carboxamide derivatives have been found to exhibit antibacterial activity against extensively drug-resistant Salmonella Typhi. Furthermore, other volatile pyrazines, such as 2,5-dimethylpyrazine produced by Kosakonia cowanii, have been shown to have bactericidal effects. These findings suggest a potential for this compound to possess similar antimicrobial properties, warranting further investigation.

Chemosensory Roles in Animal Behavior

The chemical structure of this compound, particularly the presence of the isoamyl group, suggests a significant role in chemosensory perception in various animal species.

The nematode Caenorhabditis elegans is a widely used model organism for studying the neural basis of behavior, including olfaction. While direct studies on the perception of this compound by C. elegans are limited, extensive research has been conducted on its response to structurally related compounds, notably isoamyl alcohol. C. elegans exhibits a strong attractive chemotactic response to isoamyl alcohol, which is mediated by specific chemosensory neurons, primarily the AWC (Amphid Wing Cell) neurons nih.gov. The perception of pyrazine and its derivatives by C. elegans has also been documented, indicating that the nematode possesses the sensory machinery to detect this class of compounds pnas.org. Given that this compound contains both a pyrazine ring and an isoamyl moiety, it is highly probable that it is detected by the olfactory system of C. elegans, likely through a combination of receptors that recognize these structural features.

Table 2: Chemosensory Responses of C. elegans to Structurally Related Compounds

| Compound | Behavioral Response | Primary Sensory Neuron(s) Implicated |

| Isoamyl alcohol | Attraction | AWC |

| Pyrazine | Attraction | AWA |

| Diacetyl | Attraction | AWA |

| Benzaldehyde | Attraction | AWC |

Pyrazines are well-established as semiochemicals, which are chemicals that convey signals between organisms. They can function as pheromones (intraspecific communication) or kairomones (interspecific communication) in a variety of animal taxa, particularly insects researchgate.netnih.gov. For instance, certain alkylpyrazines serve as alarm pheromones in ants, while others are involved in the aggregation behavior of beetles researchgate.net. Although specific research identifying this compound as a semiochemical for a particular species is not extensively documented, its structural characteristics are consistent with those of known insect semiochemicals. The combination of the pyrazine ring, a common feature in insect chemical communication, and the isoamyl group, suggests its potential to act as a signaling molecule, possibly in contexts such as mating, aggregation, or host location.

Plant-Derived Presence and Biosynthesis

Pyrazines are not only produced by microbes but are also found as natural constituents of various plants, where they contribute to their characteristic aromas researchgate.netnih.gov. The biosynthesis of alkylpyrazines in plants is an area of ongoing research. It is generally accepted that the formation of the pyrazine ring involves the condensation of two amino acids. For alkylpyrazines, the side chains are derived from the carbon skeletons of specific amino acids. In the case of this compound, the isoamyl group is derived from the amino acid leucine, while the methyl group likely originates from alanine. The proposed biosynthetic pathway involves the enzymatic conversion of these amino acids into amino-ketone intermediates, which then condense and oxidize to form the final pyrazine structure. While the presence of this compound has been identified in some food products derived from plants after processing (such as roasted coffee), its direct isolation from and biosynthesis in living plant tissues is a subject that requires further investigation.

Advanced Research Topics and Future Directions

Elucidation of Undiscovered Biosynthetic Pathways

While the general formation of pyrazines through the Maillard reaction and microbial fermentation is well-documented, the specific biosynthetic pathways for many individual pyrazines, including 2-isoamyl-6-methylpyrazine, are not fully elucidated. Future research is directed at mapping these intricate molecular pathways.

Key research objectives include:

Identifying Precursors: While amino acids and sugars are known to be the primary building blocks, research aims to identify the specific precursors and intermediates leading to the this compound structure. For example, the biosynthesis of 3-isobutyl-2-methoxypyrazine in grapes has been traced from leucine (B10760876) and glycine (B1666218), suggesting similar amino acid origins for other alkylpyrazines researchgate.net.

Isotopic Labeling Studies: Utilizing stable isotope labeling (e.g., ¹³C and ¹⁵N) in microbial or plant systems can trace the incorporation of precursor molecules into the final pyrazine (B50134) ring, providing definitive evidence of the metabolic route.

Genomic and Transcriptomic Analysis: By sequencing the genomes of pyrazine-producing microorganisms, researchers can identify gene clusters that are activated during pyrazine synthesis. This "omics" approach helps in pinpointing the genes encoding the specific enzymes responsible for the biosynthetic steps.

Investigation of Enzyme Systems in Microbial Pyrazine Production

The production of pyrazines by microorganisms such as Bacillus subtilis and Corynebacterium glutamicum is a focal point of biotechnological research researchgate.net. Understanding the specific enzyme systems involved is crucial for optimizing yields and creating novel production strains.

Current areas of investigation include:

Enzyme Discovery and Characterization: The search is on for novel enzymes, such as aminotransferases, oxidoreductases, and ligases, that catalyze the key condensation and cyclization reactions to form the pyrazine ring. Biocatalytic synthesis using enzymes like aminotransferases (e.g., ATA-113) represents a promising avenue researchgate.net.

Metabolic Engineering: Once the key enzymes are identified, microbial strains can be genetically engineered to enhance the production of this compound. This involves overexpressing genes for rate-limiting enzymes or knocking out competing metabolic pathways to channel precursors towards pyrazine formation.

Cell-Free Biosynthesis: Research is exploring the use of cell-free systems, where the necessary enzymes are isolated and combined in a bioreactor. This approach avoids the complexities of cellular metabolism and can lead to higher purity and yields.

Table 1: Microorganisms and Enzymes in Pyrazine Research

| Organism/Enzyme Class | Role in Pyrazine Production/Research |

| Bacillus subtilis | Known to naturally produce tetramethylpyrazine, serving as a model for microbial pyrazine synthesis researchgate.net. |

| Corynebacterium glutamicum | A bacterium studied for its potential in the biotechnological production of various biochemicals, including pyrazines researchgate.net. |

| Aminotransferases (ATAs) | Key enzymes used in biocatalytic strategies to form pyrazine precursors through amination reactions researchgate.net. |

| Oxidoreductases | Enzymes hypothesized to be involved in the modification of pyrazine side-chains and precursor formation. |

Advanced Analytical Techniques for Trace Analysis and Metabolomics

Detecting and quantifying this compound in complex mixtures, often at extremely low concentrations, is essential for food quality control, environmental monitoring, and metabolomics studies. Research is focused on developing more sensitive and selective analytical methods. chemistryjobinsight.com

Modern techniques employed for this purpose include:

Chromatography-Mass Spectrometry (GC-MS/LC-MS): Gas Chromatography (GC) and Liquid Chromatography (LC) are powerful techniques for separating volatile and non-volatile compounds, respectively. chemistryjobinsight.com When coupled with Mass Spectrometry (MS), they allow for highly sensitive and specific identification and quantification of pyrazines, even at trace levels in parts-per-billion (ppb) or lower. researchgate.net

Solid Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique used to extract and concentrate volatile compounds like pyrazines from a sample matrix before GC-MS analysis. This enhances detection limits and is crucial for successful trace analysis. mdpi.com

Metabolomics Profiling: Advanced MS techniques, combined with nuclear magnetic resonance (NMR) spectroscopy, are used in metabolomics to study the complete set of small-molecule metabolites in a biological system. This can help identify the precursors and metabolic byproducts associated with this compound biosynthesis.

The goal is to lower the Limit of Detection (LOD) and Limit of Quantification (LOQ), which define the smallest concentration that can be reliably detected and measured, respectively chemistryjobinsight.com.

Table 2: Key Analytical Techniques for Pyrazine Analysis

| Technique | Principle & Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their physical and chemical properties, followed by mass-based identification. The primary tool for pyrazine analysis in food and environmental samples chemistryjobinsight.com. |

| High-Performance Liquid Chromatography (HPLC) | Used for separating components in a liquid mixture. When coupled with detectors like MS, it can analyze less volatile pyrazine derivatives or precursors researchgate.net. |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | A highly sensitive technique for detecting trace metals and elements, sometimes used to analyze metallo-organic compounds or trace elemental composition of samples containing pyrazines chemistryjobinsight.comresearchgate.net. |

| Solid Phase Microextraction (SPME) | A sample preparation method that concentrates volatile analytes, like pyrazines, from a sample, increasing the sensitivity of subsequent GC-MS analysis mdpi.com. |

Interdisciplinary Studies on Ecological Roles and Chemosensory Mechanisms

Pyrazines play significant roles in chemical ecology, acting as signaling molecules between organisms. Interdisciplinary research combining chemistry, biology, and ecology aims to understand these functions.

Key areas of study are:

Pheromonal Communication: Some pyrazines function as alarm pheromones. For instance, leafcutter ants release pyrazines when threatened to alert the colony to danger adv-bio.com. Research is underway to determine if this compound serves a similar signaling role in other insect species.

Plant-Herbivore Interactions: Plants naturally produce pyrazines, which can act as defense compounds. The characteristic "green" taste of unripe fruit, often attributed to pyrazines, deters animals from consuming them before the seeds are mature adv-bio.com.

Chemosensory Reception: Studies are investigating the specific olfactory receptors in insects and other animals that detect this compound. Understanding these chemosensory mechanisms at the molecular level can explain how these signals are perceived and how they trigger behavioral responses nih.gov.

Novel Applications in Non-Human Biological Systems (e.g., Biocontrol, Biotechnology)

The ecological roles of pyrazines are inspiring new applications in agriculture and biotechnology, offering environmentally friendly alternatives to synthetic chemicals.

Potential and emerging applications include:

Natural Pesticides and Fungicides: Due to their antimicrobial properties and ability to repel pests, pyrazines are considered ideal active ingredients for natural pesticides, fungicides, and herbicides adv-bio.com. Their use could help reduce water contamination associated with conventional broad-spectrum pesticides adv-bio.com.

Biocontrol in Agriculture: Harnessing pyrazines' role as alarm pheromones could lead to novel pest management strategies. Dispersing these compounds over crops could disrupt pest behavior or signal a non-existent threat, thereby protecting the plants adv-bio.com.

Biotechnological Production of Natural Flavors: Biotechnology offers a "natural" and sustainable route to produce pyrazines for the food industry. Fermentation using specific microorganisms is increasingly replacing chemical synthesis or inefficient extraction from plant sources, which may yield as little as 0.01% pyrazine per kilogram of biomass tuwien.ac.at.

Sustainable Production Strategies for Pyrazines

There is a strong industrial and societal push toward developing green and sustainable methods for chemical production tandfonline.com. For pyrazines, this involves moving away from traditional chemical synthesis towards bio-based and circular economy approaches.

Key sustainable strategies being explored are:

Fermentation and Biocatalysis: As mentioned, using microorganisms or isolated enzymes to produce pyrazines from renewable feedstocks like sugars and amino acids is a cornerstone of green production researchgate.net.

Circular Economy Principles: Research is investigating the use of industrial waste streams as sources for pyrazine production. For example, fusel oils, a byproduct of fermentation, contain compounds that can be recovered or converted into valuable pyrazines, aligning with circular economy goals researchgate.net.

Optimized Maillard Reaction: The Maillard reaction is a common way pyrazines are formed during food processing. Strategies are being developed to control this reaction, for instance, by using specific peptides or emerging technologies like ultrasound, to maximize the yield of desirable pyrazines while minimizing the formation of undesirable byproducts researchgate.net.

Q & A

Q. What are the recommended analytical methods for quantifying 2-Isoamyl-6-methylpyrazine in complex matrices?

To quantify this compound in biological or environmental samples, gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) paired with UV/Vis or fluorescence detection are standard. For example, HPLC separation of structurally similar pyrazines (e.g., 2-ethyl-5(6)-methylpyrazine isomers) has been achieved using polysaccharide chiral stationary phases (e.g., Chiralpak AD-H) with mobile phases like cyclohexane/isopropanol (99:1 v/v) . Calibration curves should be validated against reference standards, and recovery rates must account for matrix effects. Quantitative nuclear magnetic resonance (qNMR) is an alternative for purity assessment when synthetic standards are limited .

Q. How can synthetic routes for this compound be optimized for higher yield?

Microwave-assisted synthesis is a robust method for pyrazine derivatives, reducing reaction times and improving yields. For example, aminodehalogenation reactions under microwave irradiation (e.g., 100–150°C, 10–30 minutes) have achieved >80% yields for substituted pyrazines by enhancing reaction kinetics . Solvent selection (e.g., sulfolane for high-temperature stability) and catalyst optimization (e.g., bis(2-chloroethyl)amine for cyclization) are critical. Post-synthetic purification via column chromatography or recrystallization ensures product integrity .

Q. What spectroscopic techniques are suitable for structural elucidation of this compound?

2D-NMR (HSQC, HMBC) is essential for resolving methine C–H correlations and verifying substitution patterns. Mass spectrometry (EI-MS) with accurate mass measurement can identify fragmentation pathways, such as H2O or H2S loss in methoxy/methylthio derivatives, which indicate skeletal rearrangements . Infrared (IR) spectroscopy is complementary for functional group identification (e.g., pyrazine ring vibrations at 1400–1600 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications of this compound influence its biological activity?

Substituent lipophilicity and electronic effects significantly impact bioactivity. For example, halogen or trifluoromethyl groups on the benzyl moiety of pyrazine derivatives enhance antimycobacterial activity (MIC = 6.25 µg/mL against Mycobacterium tuberculosis) by increasing membrane permeability . Structure-activity relationship (SAR) studies using Craig’s plot analysis reveal that logP values between 2.5–3.5 optimize herbicidal activity (IC50 = 16.4–487.0 µmol/L in photosynthetic electron transport assays) .

Q. What experimental strategies resolve contradictions in reported sensory thresholds for this compound?

Discrepancies in odor detection thresholds (e.g., coffee flavor studies) arise from matrix effects and panelist variability. Orthonasal vs. retronasal testing protocols must be standardized. Gas chromatography-olfactometry (GC-O) paired with detection frequency analysis can isolate the compound’s contribution in complex mixtures . Dose-response curves in controlled matrices (e.g., aqueous vs. lipid-based) clarify context-dependent thresholds .

Q. How can computational modeling predict the stability of this compound under varying pH and temperature?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model protonation states and degradation pathways. Molecular dynamics simulations predict thermal stability by analyzing bond dissociation energies (BDEs) of the pyrazine ring and isoamyl side chain . Experimental validation via accelerated stability testing (40–60°C, pH 1–13) identifies degradation products, such as hydrolyzed pyrazines or isomerized derivatives .

Q. What methodologies assess the metabolic fate of this compound in mammalian systems?

In vitro hepatic microsome assays (e.g., rat or human S9 fractions) identify phase I metabolites via LC-MS/MS. Isotopic labeling (e.g., ¹³C or ²H) tracks metabolic pathways. For in vivo studies, urine and plasma samples are analyzed using high-resolution mass spectrometry (HRMS) to detect glucuronidated or sulfated phase II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.